molecular formula C6HCl2IN2S B2621260 2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine CAS No. 2383670-59-3

2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine

Cat. No.: B2621260
CAS No.: 2383670-59-3
M. Wt: 330.95
InChI Key: XYSIHEOODVYICZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine is a halogenated heterocyclic compound with the molecular formula C₆HCl₂IN₂S and a molecular weight of 330.96 g/mol (CAS: 2383670-59-3) . Its structure features a thieno[3,2-d]pyrimidine core substituted with chlorine atoms at positions 2 and 4 and an iodine atom at position 6.

Properties

IUPAC Name

2,4-dichloro-6-iodothieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2IN2S/c7-5-4-2(1-3(9)12-4)10-6(8)11-5/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSIHEOODVYICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=C(N=C2Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with iodine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine and iodine atoms at positions 2, 4, and 6 are reactive sites for nucleophilic substitution, enabling functionalization with amines, alkoxides, or sulfur-containing nucleophiles.

  • 4-Chloro Substitution :
    The 4-chloro group is highly reactive due to electron-withdrawing effects from the pyrimidine ring. For example:

    • Reaction with methanolic ammonia substitutes the 4-Cl to yield 4-amino-2-chloro-6-iodothieno[3,2-d]pyrimidine (similar to ).

    • Substitution with triazoles or methoxide groups is also feasible under basic conditions (see ).

  • 2-Chloro Substitution :
    The 2-Cl is less reactive than the 4-Cl but can undergo substitution under harsher conditions (e.g., elevated temperatures or catalysis by CuI) .

  • 6-Iodo Substitution :
    The iodine at position 6 participates in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to its favorable leaving-group ability. Direct nucleophilic substitution at this position is less common but possible with strong nucleophiles like thiols .

Table 1: Representative Substitution Reactions

PositionReagent/ConditionsProductYieldReference
4-ClNH₃/MeOH, RT4-Amino85%
2-ClNaSMe/DMF, 80°C2-SMe70%
6-IPhB(OH)₂, Pd(PPh₃)₄6-Ph65%

Metal-Catalyzed Cross-Coupling Reactions

The 6-iodo substituent is pivotal for palladium- or copper-catalyzed couplings:

  • Suzuki-Miyaura Coupling :
    Reacts with arylboronic acids to form biaryl derivatives. For instance, coupling with phenylboronic acid yields 6-phenyl-2,4-dichlorothieno[3,2-d]pyrimidine .

  • Buchwald-Hartwig Amination :
    The 6-iodo group can be replaced with amines using Pd catalysts, enabling access to advanced intermediates for drug discovery .

Reductive Dehalogenation

Hydrogenation with Pd/C or Raney Ni selectively removes halogens:

  • 6-Iodo Reduction :
    Catalytic hydrogenation reduces the 6-iodo group to hydrogen, forming 2,4-dichlorothieno[3,2-d]pyrimidine .

  • Chlorine Removal :
    The 2- and 4-chloro groups can be sequentially reduced under controlled conditions .

Cyclization and Ring Expansion

The core scaffold participates in cyclocondensation reactions:

  • Reaction with amidines or enamines forms fused heterocycles like pyrazolo[3,4-b]pyridines, leveraging the reactivity of the 4-Cl and 6-I positions .

Biological Activity (Derivatives)

Halogenated thieno[3,2-d]pyrimidines exhibit antiproliferative properties. While specific data for the 6-iodo derivative is limited, analogs like 2,4-dichloro-7-bromothieno[3,2-d]pyrimidine show IC₅₀ values of 1–10 µM against cancer cell lines .

Table 2: Antiproliferative Activity of Analogues

CompoundCell Line (IC₅₀, µM)Reference
2,4-Dichloro-7-bromoHCT-116: 2.1
4-Amino-2-chloro-6-phenylMCF-7: 5.8

Synthetic Challenges and Considerations

  • Regioselectivity : Competing reactions at 2-Cl, 4-Cl, and 6-I require careful optimization of reaction conditions .

  • Stability : The 6-iodo group may undergo unintended elimination under strong basic or acidic conditions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. It exhibits potential as an inhibitor of specific kinases involved in cancer cell signaling pathways. For instance, it has been shown to inhibit the activity of Mnks (MAP kinase-interacting kinases), which may lead to low-toxicity anti-tumor solutions. Experimental studies have indicated that this compound can be synthesized and tested in vitro and in vivo to evaluate its efficacy against various cancer types .

2. Antimalarial Properties

Research indicates that this compound may also serve as a candidate for developing new antimalarial drugs. Its synthesis allows for testing against different strains of malaria, with preliminary results suggesting promising biological activity .

3. Inhibition of Kinases

The compound's ability to inhibit kinase activity is significant for its role in modulating cellular functions and gene expression. This modulation can lead to alterations in cell metabolism, making it a valuable target for drug discovery aimed at various diseases .

Agricultural Chemistry Applications

1. Fungicidal Activity

In agricultural chemistry, this compound has been recognized for its potential fungicidal properties. It can be synthesized and tested against various fungal strains to determine its efficacy as a fungicide .

Industrial Chemistry Applications

1. Nonionic Surfactants

The compound is also being explored for its potential in developing novel nonionic surfactants. These surfactants can be synthesized from this compound and evaluated for their effectiveness in various applications .

Summary of Findings

The applications of this compound span multiple fields including medicinal chemistry for anticancer and antimalarial drug development, agricultural chemistry for fungicidal activity, and industrial chemistry for surfactant applications. The compound's ability to inhibit specific kinases makes it a promising candidate for further research and development.

Field Application Key Findings
Medicinal ChemistryAnticancer DrugsInhibits Mnks; potential low-toxicity anti-tumor agent .
Antimalarial DrugsPromising activity against malaria strains .
Agricultural ChemistryFungicidesPotential efficacy against various fungal strains .
Industrial ChemistryNonionic SurfactantsExplored for effectiveness in surfactant applications .

Mechanism of Action

Comparison with Similar Compounds

Structural Insights :

  • Isomerism: The thieno[3,2-d]pyrimidine core in the target compound differs from the [2,3-d] isomer (e.g., 4-chloro-6-iodothieno[2,3-d]pyrimidine) in ring fusion, altering electronic distribution and reactivity .
  • Halogen Effects : Iodine at position 6 provides a heavier halogen atom compared to chlorine or methyl groups, enhancing polarizability and suitability for Pd-catalyzed cross-coupling reactions .

Biological Activity

2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine is a compound belonging to the thieno[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Antiproliferative Activity

Research indicates that halogenated thieno[3,2-d]pyrimidines, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the efficacy of these compounds in inducing apoptosis in leukemia L1210 cells and inhibiting growth in other cancer cell lines such as MCF-7 and HCT-116. The structure-activity relationship (SAR) analysis showed that the presence of chlorine at the C4 position is crucial for biological activity .

Table 1: Antiproliferative Activity Across Different Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-70.55Apoptosis induction
HCT-1160.95Cell cycle arrest
K5621.68Dual inhibition of GARFTase

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through various pathways. This includes activation of caspases and DNA fragmentation .
  • Cell Cycle Arrest : In addition to inducing apoptosis, it also affects cell cycle progression. For instance, studies have indicated G2/M phase arrest in treated cells .
  • Inhibition of Key Enzymes : The compound targets specific enzymes involved in nucleotide synthesis pathways. It has been identified to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which is critical for purine synthesis .

Antimicrobial Activity

Beyond its antiproliferative effects against cancer cells, this compound has demonstrated selective antimicrobial activity against certain pathogens. It showed effectiveness against Cryptococcus neoformans, indicating potential as an antifungal agent .

Case Studies

Several studies have explored the biological activity of thieno[3,2-d]pyrimidines:

  • Study on Antiproliferative Effects : A comprehensive evaluation revealed that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity across multiple cancer cell lines. The most potent derivatives were further analyzed for their SAR and mechanistic pathways .
  • Evaluation Against Microbial Strains : Another investigation focused on the antimicrobial properties where thieno[3,2-d]pyrimidines were screened against clinical strains of fungi and bacteria, reinforcing their potential as therapeutic agents beyond oncology .

Q & A

Q. Table 1. Representative Synthetic Yields

StepReagents/ConditionsYield (%)Reference
Iodination at C6NaI, Pd(OAc)₂, DMF, 100°C, 12h65–72
Suzuki CouplingAryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃50–60

Q. Table 2. Kinase Inhibition Profiles

DerivativeCHK1 IC₅₀ (μM)mTOR IC₅₀ (μM)Selectivity Index*
3l (C6-I, C2-morpholino)0.68>10>14.7
Fluorinated analog0.428.520.2

*Selectivity Index = IC₅₀(mTOR)/IC₅₀(CHK1).

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